Glecirasib Demonstrates Numerically Higher Objective Response Rate and Progression-Free Survival Compared to Sotorasib and Adagrasib in Pretreated KRAS G12C-Mutant NSCLC
In a pivotal phase 2b single-arm trial (NCT05009329) evaluating glecirasib monotherapy (800 mg daily) in 119 patients with previously treated KRAS G12C-mutant NSCLC, the independent review committee (IRC)-assessed ORR was 47.9% (95% CI, 38.5%-57.3%) and median PFS was 8.2 months (95% CI, 5.5-13.1) [1]. In cross-study comparison, adagrasib in the KRYSTAL-1 trial achieved an ORR of 43% and median PFS of 6.5 months, while sotorasib in CodeBreak 100 demonstrated an ORR of 37.1% and median PFS of 6.8 months; in the phase 3 CodeBreak 200 trial, sotorasib's ORR was 28.1% with median PFS of 5.6 months [2].
| Evidence Dimension | Objective response rate (ORR) and median progression-free survival (PFS) |
|---|---|
| Target Compound Data | ORR: 47.9% (95% CI 38.5-57.3%); mPFS: 8.2 mo (95% CI 5.5-13.1) |
| Comparator Or Baseline | Sotorasib: ORR 37.1% (CodeBreak 100) / 28.1% (CodeBreak 200), mPFS 6.8 mo / 5.6 mo; Adagrasib: ORR 43%, mPFS 6.5 mo |
| Quantified Difference | Glecirasib ORR exceeds sotorasib by +10.8% (CodeBreak 100) to +19.8% (CodeBreak 200); exceeds adagrasib by +4.9%; mPFS exceeds comparators by 1.4-2.6 months |
| Conditions | Phase 2b single-arm trial; pretreated KRAS G12C-mutant NSCLC; 94% prior platinum and anti-PD-1/PD-L1 therapy; IRC assessment per RECIST v1.1 |
Why This Matters
For clinical researchers and procurement decision-makers, a 4-10% absolute improvement in ORR and 1.4-2.6 month PFS advantage may translate to meaningful patient benefit in the second-line setting pending confirmatory randomized trials.
- [1] Shi Y, et al. Glecirasib in KRASG12C-mutated nonsmall-cell lung cancer: a phase 2b trial. Presented at ASCO Plenary Series, April 2024. Pharmacy Times, February 2025. View Source
- [2] MedPage Today. Glecirasib Shows Promising Efficacy in KRAS-Mutated NSCLC. May 1, 2024 (citing KRYSTAL-1 and CodeBreak 100/200 data). View Source
